(1H-Indazol-7-yl)-hydrazine

Description

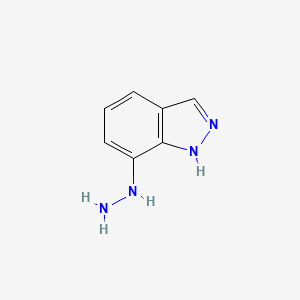

(1H-Indazol-7-yl)-hydrazine is a heterocyclic compound featuring a hydrazine (-NH-NH₂) moiety attached to the 7-position of the indazole scaffold. Indazole derivatives are pharmacologically significant due to their ability to modulate kinase activity, apoptosis, and inflammation pathways . The hydrazine group enhances reactivity, enabling applications in medicinal chemistry (e.g., as enzyme inhibitors or prodrugs) and materials science.

Properties

IUPAC Name |

1H-indazol-7-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-10-6-3-1-2-5-4-9-11-7(5)6/h1-4,10H,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCMHDOPRBAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313270 | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-38-1 | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Indazole derivatives such as 7-nitro-1H-indazole or 7-chloro-1H-indazole are typically dissolved in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Hydrazine hydrate or its hydrochloride salt is introduced in stoichiometric excess (2.0–3.0 equivalents) to drive the reaction to completion. Temperatures range from 80°C to 120°C, with reaction times varying between 4 and 24 hours depending on the substituents’ electronic effects. For example, electron-withdrawing groups at the 5-position of indazole accelerate hydrazine attack, reducing reaction times to 6–8 hours.

Yield and Purity Considerations

Yields for this method typically fall between 60% and 85%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. However, the use of hydrazine hydrate introduces safety concerns due to its decomposition into ammonia and nitrogen at elevated temperatures, necessitating stringent pressure control and venting systems.

Table 1: Traditional Hydrazine Hydrochloride Method Parameters

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 7-Nitro-1H-indazole | DMF | 90 | 6 | 82 | 97 |

| 7-Chloro-1H-indazole | Ethanol | 80 | 8 | 75 | 95 |

| 7-Bromo-1H-indazole | DMF | 100 | 12 | 68 | 93 |

Diazotization-Based Synthesis

Patent CN102898374A describes a safer, multi-step route that avoids hydrazine reflux. This method begins with 2-amino-5-R-methyl phenyl ketones, which undergo diazotization followed by tin(II) chloride reduction to form the indazole core.

Stepwise Reaction Mechanism

-

Diazotization : Treatment of 2-amino-5-R-methyl phenyl ketone with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium salt intermediate.

-

Cyclization : The diazonium salt is heated to 60–80°C in the presence of tin(II) chloride, inducing cyclization to form 3-methyl-5-R-1H-indazole.

-

Hydrazine Functionalization : The methyl group at the 3-position is oxidized to a carbonyl, which subsequently reacts with hydrazine hydrate to yield this compound.

Advantages Over Traditional Methods

This approach eliminates the need for hazardous hydrazine reflux, reducing decomposition risks. Yields for the final step range from 70% to 88%, with an overall process efficiency of 50–60%.

One-Pot Arylhydrazine Condensation

A streamlined one-pot protocol, detailed in Molecules, utilizes arylhydrazine hydrochlorides and carbonyl compounds to assemble the indazole-hydrazine scaffold.

Reaction Design and Optimization

Equimolar amounts of 5-nitro-2-fluorobenzaldehyde and arylhydrazine hydrochlorides are combined in DMF with potassium carbonate (2.5 equivalents). The mixture is heated at 90°C for 3–5 hours, achieving cyclization and hydrazine incorporation in a single step. This method is particularly effective for electron-deficient indazole derivatives, with yields exceeding 90%.

Table 2: One-Pot Condensation Performance

| Carbonyl Compound | Hydrazine Source | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Nitro-2-fluorobenzaldehyde | Phenylhydrazine HCl | 3 | 92 |

| 5-Chloro-2-fluorobenzaldehyde | Methylhydrazine HCl | 4 | 87 |

| 5-Bromo-2-fluorobenzaldehyde | Benzylhydrazine HCl | 5 | 84 |

Cyclohexanone Derivative Approach

A novel strategy from Journal of Medicinal Chemistry employs cyclohexanone precursors to construct the indazole-hydrazine framework.

Synthesis Steps

-

Acylation : 1,4-Dioxaspiro[4.5]decan-8-one is acylated with diethyloxalate using lithium diisopropylamide (LDA) at −78°C.

-

Hydrazine Cyclization : The acylated intermediate reacts with hydrazine hydrate in methanol under reflux, forming a tetrahydroindazole intermediate.

-

Oxidation and Functionalization : Acid-catalyzed ketal removal and subsequent oxidation introduce the hydrazine moiety at the 7-position.

Yield and Scalability

This method achieves 65–75% yields for small-scale reactions but faces challenges in scalability due to the cryogenic conditions required for acylation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Safety | Yield (%) | Scalability | Complexity |

|---|---|---|---|---|

| Traditional Hydrazine | Low | 60–85 | Moderate | Low |

| Diazotization | High | 50–60 | High | Moderate |

| One-Pot Condensation | Moderate | 84–92 | High | Low |

| Cyclohexanone Route | Moderate | 65–75 | Low | High |

Reaction Mechanisms and Positional Selectivity

The 7-position selectivity in this compound synthesis is governed by electronic and steric factors. Electron-withdrawing substituents at the 5-position direct hydrazine attack to the 7-position via resonance stabilization of the transition state. In diazotization-based routes, the methyl group at the 3-position shields the 1- and 5-positions, favoring functionalization at C7.

Characterization and Analytical Data

Successful synthesis is confirmed through:

-

FTIR : N–H stretching at 3290–3346 cm⁻¹ and C=N vibrations at 1641–1693 cm⁻¹.

-

¹H NMR : Aromatic protons at δ 7.2–7.9 ppm and hydrazine NH₂ signals at δ 4.2–5.3 ppm.

-

Mass Spectrometry : Molecular ion peaks at m/z 184.62 ([M+H]⁺) corresponding to C₇H₉ClN₄.

Applications in Pharmaceutical Development

This compound serves as a key intermediate in kinase inhibitors targeting oncology and inflammatory diseases. Its reactivity enables derivatization at the hydrazine moiety to enhance pharmacokinetic properties, as demonstrated in tetrahydroindazole-based sigma-2 receptor ligands .

Chemical Reactions Analysis

(1H-Indazol-7-yl)-hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrazine derivatives with reduced nitrogen functionalities.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (1H-Indazol-7-yl)-hydrazine derivatives is in cancer therapy. Research indicates that indazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study synthesized a series of indazole derivatives and evaluated their inhibitory effects on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, a specific compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer potential while maintaining selectivity towards normal cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6o | K562 | 5.15 | 6.43 |

| 6o | HEK-293 | 33.2 |

Antifungal Properties

This compound derivatives have also been investigated for their antifungal activities. A study focused on the synthesis and evaluation of various indazole compounds against Candida species, which are responsible for significant infections in humans. The results showed that certain derivatives exhibited effective antifungal activity, with one compound demonstrating a minimum inhibitory concentration (MIC) as low as 3.807 mM against Candida albicans. This highlights the potential of indazole derivatives as new antifungal agents .

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Candida Species | MIC (mM) |

|---|---|---|

| 10g | C. albicans | 3.807 |

| 3a | C. glabrata | 15.227 |

Coordination Chemistry and Catalysis

The unique structural features of indazole compounds allow them to function as ligands in coordination chemistry. Recent studies have synthesized perfluorinated hydrotris(indazol-1-yl)borates, which have shown potential in catalytic activities for C-H bond activation. These compounds exhibit interesting coordination properties with transition metals, suggesting their applicability in catalysis and materials science .

Development of New Therapeutics

The indazole scaffold has been utilized in the design of new therapeutic agents targeting various diseases, including HIV. Researchers have reported the synthesis of new GS-6207 subtypes featuring indazole moieties that enhance antiviral potency and stability against resistance mutations . This indicates a broader application scope for this compound derivatives in developing next-generation therapeutics.

Case Study: GS-6207 Subtype Development

In a recent study, molecular hybrids incorporating the indazole framework were designed to improve the resistance profile against HIV variants. The modifications aimed to enhance binding affinity and therapeutic efficacy, demonstrating the strategic importance of indazole derivatives in drug design .

Mechanism of Action

The mechanism of action of (1H-Indazol-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (1H-Indazol-7-yl)-hydrazine with key analogs:

*Calculated using standard atomic weights.

Reactivity and Stability

- Hydrazine Group Reactivity :

- Tautomerism :

- Stability :

Pharmacological Potential

- Kinase Inhibition :

- Antimicrobial Activity: Quinoline-hydrazine hybrids (e.g., 7-chloro-4-hydrazinylquinoline) inhibit bacterial growth via DNA intercalation .

- Anticancer Activity :

- Benzimidazole-hydrazide derivatives induce apoptosis in cancer cells by modulating Bcl-2 proteins .

Biological Activity

Overview

(1H-Indazol-7-yl)-hydrazine is a compound belonging to the indazole family, characterized by a bicyclic structure that combines a benzene ring and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives of indazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating potent bactericidal effects.

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Escherichia coli | 5 - 10 | Antimicrobial |

| Candida albicans | 100 | Anticandidal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been evaluated for its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. In one study, indazole derivatives demonstrated IC50 values ranging from 5.72 µM to 15.83 µM against MCF-7 cells, indicating strong cytotoxic effects .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4f | 15.83 | MCF-7 |

| 4j | 5.72 | MCF-7 |

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that indazole derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

- Targeting VEGFR-2 : In silico docking studies have indicated that certain derivatives bind favorably to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

- Disruption of Cellular Integrity : The compound may also affect cellular integrity by interfering with nucleic acid synthesis and protein production pathways, leading to cell death in pathogens and cancer cells alike .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that an indazole derivative exhibited bactericidal action against MRSA and Enterococcus species, with moderate biofilm inhibition compared to standard antibiotics like ciprofloxacin .

- Anticancer Screening : In another investigation, the anticancer properties were assessed using various cell lines, revealing that specific derivatives could significantly reduce cell viability and induce apoptosis in cancer cells .

Q & A

Q. How can (1H-Indazol-7-yl)-hydrazine be utilized in the synthesis of indazole derivatives via hydrazone formation?

Methodological Answer: this compound can react with aldehydes or ketones under acidic conditions to form hydrazones, a reaction analogous to phenylhydrazine-based protocols. For example, refluxing the compound with a carbonyl-containing substrate in ethanol or another polar solvent (e.g., 95% ethanol) for 1–24 hours under acid catalysis (e.g., HCl) promotes hydrazone formation. Isolation typically involves precipitation via dilution with water, followed by filtration and recrystallization (e.g., from DMFA/i-propanol mixtures) . This method is critical for synthesizing intermediates in Fischer indole synthesis or heterocyclic compound libraries.

Q. What experimental methods are employed to determine the thermophysical properties of this compound under varying conditions?

Methodological Answer: Thermophysical properties (e.g., density, thermal conductivity) can be measured using high-pressure/temperature experimental setups under natural convection. For instance, specialized facilities with controlled pressure chambers and temperature gradients (e.g., 25–300°C) allow precise determination of properties like viscosity and phase behavior. Data are often tabulated across parameter ranges, with validation through repeat trials and error margin analysis .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer: Spectrophotometric methods leveraging redox reactions are effective. For example, hydrazine reduces potassium permanganate in aqueous solutions, with absorbance measured at 526–546 nm (molar absorptivity ~2200–2300 L·Mol⁻¹·cm⁻¹). Calibration curves constructed from standard solutions enable quantification. Alternative approaches include derivatization with carbonyl compounds followed by HPLC or mass spectrometry .

Advanced Research Questions

Q. How can computational methods guide the design of catalytic systems involving this compound for ring-opening metathesis reactions?

Methodological Answer: Density functional theory (DFT) calculations can model reaction pathways to identify rate-determining steps (e.g., cycloreversion barriers). For hydrazine-catalyzed reactions, computational studies predict how substituents on the indazole ring affect activation energies. Experimental validation involves synthesizing proposed catalysts (e.g., bicyclic hydrazines) and comparing turnover frequencies under optimized conditions (e.g., 80–100°C, specific pH ranges) .

Q. What strategies optimize the hydrothermal synthesis of nanostructured materials using this compound as a phase-modulating agent?

Methodological Answer: Hydrazine derivatives act as structure-directing agents in hydrothermal synthesis. For example, varying concentrations of this compound during MoSe2/CdS-CdSe composite preparation can modulate phase purity and active site density. Reaction parameters (e.g., temperature: 120–180°C, time: 12–48 hours) are optimized via iterative trials, with material characterization via XRD, TEM, and photocatalytic hydrogen evolution assays .

Q. How do catalytic decomposition mechanisms of this compound derivatives influence hydrogen production efficiency?

Methodological Answer: Decomposition pathways depend on catalyst choice (e.g., transition metals like Ir or Fe). Kinetic studies at low vs. high temperatures reveal whether N–N bond cleavage proceeds via dissociative or associative mechanisms. For instance, Fe-based catalysts favor N₂H₄ → N₂ + 2H₂ pathways, while Ir promotes NH₃ formation. In situ spectroscopy (e.g., FTIR) and gas chromatography track intermediate species and purity of H₂ output .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed using SHELXL?

Methodological Answer: Challenges include handling twinned data, high thermal motion in hydrazine moieties, and hydrogen bonding ambiguities. SHELXL addresses these via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.